Cas no 1551263-76-3 (1-(2,3-dihydroxypropyl)-1H-pyrazole-4-carboxylic acid)

1-(2,3-Dihydroxypropyl)-1H-pyrazole-4-carboxylic acid is a versatile pyrazole derivative characterized by its bifunctional hydroxyl and carboxylic acid groups. This compound exhibits strong potential as an intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and specialty chemicals. The presence of both hydrophilic (dihydroxypropyl) and reactive (carboxylic acid) moieties enhances its utility in conjugation reactions, enabling the formation of esters, amides, or other derivatives. Its structural features also suggest potential applications in chelation or as a ligand in coordination chemistry. The compound’s stability and solubility profile further support its suitability for use in aqueous or polar organic reaction systems.
1-(2,3-dihydroxypropyl)-1H-pyrazole-4-carboxylic acid structure
1551263-76-3 structure
商品名:1-(2,3-dihydroxypropyl)-1H-pyrazole-4-carboxylic acid
CAS番号:1551263-76-3
MF:C7H10N2O4
メガワット:186.165301799774
MDL:MFCD24316115
CID:5151578
PubChem ID:82849848

1-(2,3-dihydroxypropyl)-1H-pyrazole-4-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 1H-Pyrazole-4-carboxylic acid, 1-(2,3-dihydroxypropyl)-
    • 1-(2,3-dihydroxypropyl)-1H-pyrazole-4-carboxylic acid
    • MDL: MFCD24316115
    • インチ: 1S/C7H10N2O4/c10-4-6(11)3-9-2-5(1-8-9)7(12)13/h1-2,6,10-11H,3-4H2,(H,12,13)
    • InChIKey: LJCIAJXZIJNBOX-UHFFFAOYSA-N
    • ほほえんだ: N1(CC(O)CO)C=C(C(O)=O)C=N1

1-(2,3-dihydroxypropyl)-1H-pyrazole-4-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-246551-1.0g
1-(2,3-dihydroxypropyl)-1H-pyrazole-4-carboxylic acid
1551263-76-3 95%
1.0g
$914.0 2024-06-19
Enamine
EN300-246551-2.5g
1-(2,3-dihydroxypropyl)-1H-pyrazole-4-carboxylic acid
1551263-76-3 95%
2.5g
$1791.0 2024-06-19
Enamine
EN300-246551-10.0g
1-(2,3-dihydroxypropyl)-1H-pyrazole-4-carboxylic acid
1551263-76-3 95%
10.0g
$3929.0 2024-06-19
Enamine
EN300-246551-0.5g
1-(2,3-dihydroxypropyl)-1H-pyrazole-4-carboxylic acid
1551263-76-3 95%
0.5g
$877.0 2024-06-19
Enamine
EN300-246551-0.1g
1-(2,3-dihydroxypropyl)-1H-pyrazole-4-carboxylic acid
1551263-76-3 95%
0.1g
$804.0 2024-06-19
Enamine
EN300-246551-10g
1-(2,3-dihydroxypropyl)-1H-pyrazole-4-carboxylic acid
1551263-76-3
10g
$3929.0 2023-09-15
Enamine
EN300-246551-0.05g
1-(2,3-dihydroxypropyl)-1H-pyrazole-4-carboxylic acid
1551263-76-3 95%
0.05g
$768.0 2024-06-19
Enamine
EN300-246551-5.0g
1-(2,3-dihydroxypropyl)-1H-pyrazole-4-carboxylic acid
1551263-76-3 95%
5.0g
$2650.0 2024-06-19
Enamine
EN300-246551-0.25g
1-(2,3-dihydroxypropyl)-1H-pyrazole-4-carboxylic acid
1551263-76-3 95%
0.25g
$840.0 2024-06-19
Enamine
EN300-246551-1g
1-(2,3-dihydroxypropyl)-1H-pyrazole-4-carboxylic acid
1551263-76-3
1g
$914.0 2023-09-15

1-(2,3-dihydroxypropyl)-1H-pyrazole-4-carboxylic acid 関連文献

1-(2,3-dihydroxypropyl)-1H-pyrazole-4-carboxylic acidに関する追加情報

Professional Introduction to 1-(2,3-dihydroxypropyl)-1H-pyrazole-4-carboxylic Acid (CAS No. 1551263-76-3)

1-(2,3-dihydroxypropyl)-1H-pyrazole-4-carboxylic acid, with the CAS number 1551263-76-3, is a compound of significant interest in the field of chemical and biomedical research. This heterocyclic carboxylic acid derivative has garnered attention due to its unique structural properties and potential applications in pharmaceutical development and synthetic chemistry.

The molecular structure of 1-(2,3-dihydroxypropyl)-1H-pyrazole-4-carboxylic acid consists of a pyrazole core substituted with a 2,3-dihydroxypropyl group at the 1-position and a carboxylic acid moiety at the 4-position. This configuration imparts distinct chemical reactivity and functional versatility, making it a valuable intermediate in the synthesis of more complex molecules.

In recent years, there has been growing interest in exploring the pharmacological properties of pyrazole derivatives. The presence of both hydroxyl and carboxylic acid functional groups in 1-(2,3-dihydroxypropyl)-1H-pyrazole-4-carboxylic acid suggests potential for various biological interactions. Studies have indicated that such compounds may exhibit inhibitory effects on certain enzymes and receptors, which could be leveraged in the development of novel therapeutic agents.

One of the most compelling aspects of this compound is its role as a building block in medicinal chemistry. The pyrazole ring is a well-known pharmacophore found in numerous drugs, including antiviral, anti-inflammatory, and anticancer agents. By incorporating the 2,3-dihydroxypropyl group, researchers can fine-tune the solubility and bioavailability of derived compounds, enhancing their potential for clinical application.

Recent advancements in computational chemistry have enabled more efficient screening of candidate drug molecules. The structural features of 1-(2,3-dihydroxypropyl)-1H-pyrazole-4-carboxylic acid make it an attractive candidate for virtual screening against various biological targets. This approach has accelerated the discovery process, allowing for rapid identification of promising leads that can be further optimized.

The synthesis of 1-(2,3-dihydroxypropyl)-1H-pyrazole-4-carboxylic acid involves multi-step organic transformations that highlight its synthetic utility. The carboxylic acid group provides opportunities for further derivatization via esterification, amidation, or coupling reactions with other bioactive molecules. This flexibility is crucial for developing libraries of compounds with tailored properties for drug discovery.

In addition to its pharmaceutical relevance, this compound has shown promise in material science applications. The hydroxyl groups can participate in hydrogen bonding interactions, making it a potential candidate for polymer modification or as a cross-linking agent in hydrogels. Such materials are finding increasing use in biomedical applications, such as drug delivery systems and tissue engineering.

The chemical stability of 1-(2,3-dihydroxypropyl)-1H-pyrazole-4-carboxylic acid under various conditions is another area of interest. Research has demonstrated its resilience under acidic and basic environments, suggesting broad applicability in different reaction conditions. This stability is essential for ensuring consistent yields and purity during synthetic processes.

Eco-friendly synthetic routes have also been explored for the preparation of this compound. Green chemistry principles emphasize minimizing waste and using sustainable methodologies. Recent studies have reported successful synthesis using catalytic processes that reduce energy consumption and hazardous byproducts, aligning with global efforts to promote sustainable chemical practices.

The biological activity of derivatives derived from 1-(2,3-dihydroxypropyl)-1H-pyrazole-4-carboxylic acid continues to be a focal point of research. Preclinical studies have shown that certain analogs exhibit significant anti-inflammatory properties by modulating cytokine production pathways. These findings are particularly relevant given the increasing prevalence of chronic inflammatory diseases worldwide.

The role of computational modeling in understanding the interactions between 1-(2,3-dihydroxypropyl)-1H-pyrazole-4-carboxylic acid derivatives and biological targets cannot be overstated. Molecular dynamics simulations have provided insights into how these compounds bind to enzymes and receptors at an atomic level. This detailed understanding is crucial for designing molecules with improved binding affinity and selectivity.

The future prospects for this compound are promising, with ongoing research aimed at expanding its applications across multiple domains. Whether used as a pharmaceutical intermediate or a material science component, its unique structural features make it a versatile building block with broad utility.

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